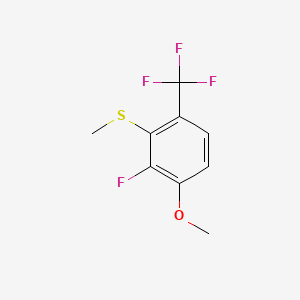
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated organic compound with a unique structure that includes both fluorine and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under photoredox catalyst-free conditions using visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to alter the oxidation state of the sulfur atom.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- α,α,α-Trifluoro-p-tolyl isocyanate
- (2-Fluoro-3-(methoxymethoxy)-6-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F4OS |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-4-3-5(9(11,12)13)8(15-2)7(6)10/h3-4H,1-2H3 |
InChI Key |
CKFKNIWWJBJNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(F)(F)F)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















